(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Übersicht

Beschreibung

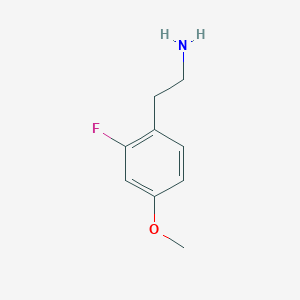

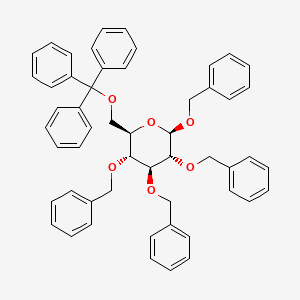

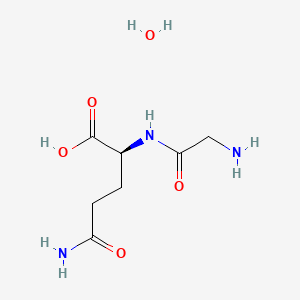

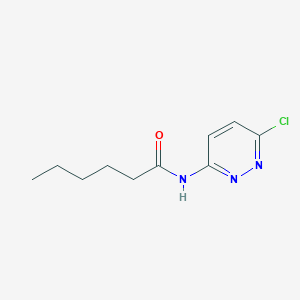

“(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H8BFO3 . It is a boronic acid derivative with a fluorine atom and a hydroxymethyl group attached to the phenyl ring . This compound is used in early discovery research and is part of a collection of unique chemicals .

Synthesis Analysis

While specific synthesis methods for “(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” were not found, boronic acids and their derivatives are generally synthesized through catalytic protodeboronation of pinacol boronic esters . The process involves a radical approach and can be applied to 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of “(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” consists of a phenyl ring with a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position . The phenyl ring is also bonded to a boronic acid group . The SMILES string representation of this compound isB(O)(O)c1c(ccc(c1)CO)F . Chemical Reactions Analysis

Boronic acids, including “(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid”, are commonly used as reactants in various coupling reactions . These include Suzuki-Miyaura coupling, Pd-catalyzed direct arylation, Mizoroki-Heck coupling, and Cu-catalyzed Petasis reactions . They can also participate in oxidative Heck reactions and intramolecular C-H amidation sequences .Physical And Chemical Properties Analysis

“(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” is a solid compound . Its molecular weight is 169.95 g/mol . The compound’s melting point and other physical properties were not found in the retrieved information.Wissenschaftliche Forschungsanwendungen

Fluorescence and Photophysical Properties

- Fluorescence Quenching : The study by Geethanjali et al. (2015) investigated the fluorescence quenching of 4-fluoro-2-methoxyphenyl boronic acid in alcohols, suggesting applications in fluorescence-based sensing and analysis.

Optical and Structural Applications

- Optical Modulation : A study by Mu et al. (2012) demonstrated the use of phenyl boronic acids in optical modulation, including 4-carboxyphenylboronic acid, indicating potential in optical materials and sensors.

- Crystal Structure Analysis : The work of Das et al. (2003) on the crystal structure of amino-3-fluorophenyl boronic acid has implications in the development of glucose-sensing materials.

Biochemical and Medical Research

- Carbohydrate Binding : Research by Bhavya et al. (2016) showed the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with sugars, which is significant for biochemical applications, such as in the development of biosensors.

Material Science and Chemistry

- Sensing and Recognition : Guo et al. (2012) highlighted the use of boronic acid derivatives in the development of chemosensors for monitoring biologically relevant species, including carbohydrates and metal ions.

- Catalysis in Organic Synthesis : The study by Arnold et al. (2008) focused on N,N-di-isopropylbenzylamineboronic acid derivatives, demonstrating their application as catalysts in amide formation, relevant in green chemistry and organic synthesis.

Safety And Hazards

Zukünftige Richtungen

The future directions for “(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” and similar compounds likely involve their continued use in chemical synthesis, particularly in coupling reactions . Their role in the synthesis of biologically active compounds also suggests potential applications in medicinal chemistry and drug discovery .

Eigenschaften

IUPAC Name |

[4-fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCNOFNVHZOFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648090 | |

| Record name | [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid | |

CAS RN |

1061223-45-7 | |

| Record name | [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)